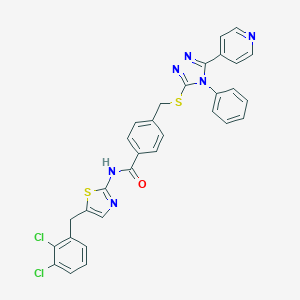
N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-4-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-4-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzamide is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-4-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the target cells, leading to their death.
Biochemical and Physiological Effects:
N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-4-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzamide has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and block the replication of viruses. It has also been shown to have an effect on the immune system, enhancing its activity against pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-4-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzamide has several advantages for lab experiments. It is stable, easy to synthesize, and has a high purity. However, its limitations include its low solubility in water and its potential toxicity to cells.
Direcciones Futuras
There are several future directions for the research on N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-4-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzamide. These include studying its potential use as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and improving its solubility and bioavailability. Additionally, further research can be done to investigate its potential use as a fluorescent probe for the detection of metal ions.
Métodos De Síntesis
The synthesis of N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-4-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzamide involves the reaction of 2,3-dichlorobenzylamine with 2-mercaptobenzothiazole in the presence of triethylamine, followed by the reaction of the resulting product with 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in the presence of N,N-dimethylformamide. The final product is obtained by the reaction of the intermediate product with benzoyl chloride in the presence of triethylamine.
Aplicaciones Científicas De Investigación
N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-4-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzamide has shown potential applications in various scientific research fields. It has been studied for its anticancer, antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Fórmula molecular |
C31H22Cl2N6OS2 |
|---|---|
Peso molecular |
629.6 g/mol |
Nombre IUPAC |
N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-4-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C31H22Cl2N6OS2/c32-26-8-4-5-23(27(26)33)17-25-18-35-30(42-25)36-29(40)22-11-9-20(10-12-22)19-41-31-38-37-28(21-13-15-34-16-14-21)39(31)24-6-2-1-3-7-24/h1-16,18H,17,19H2,(H,35,36,40) |
Clave InChI |
SNKWIWHCDHQOKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(=O)NC4=NC=C(S4)CC5=C(C(=CC=C5)Cl)Cl)C6=CC=NC=C6 |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(=O)NC4=NC=C(S4)CC5=C(C(=CC=C5)Cl)Cl)C6=CC=NC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B285806.png)
![2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B285812.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)
![N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285819.png)
![N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)
![N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285821.png)
![N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285823.png)
![4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285824.png)
![N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B285825.png)
![5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B285832.png)
![N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285834.png)
![N-(2,5-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285836.png)
![N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285837.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-methoxybenzamide](/img/structure/B285842.png)